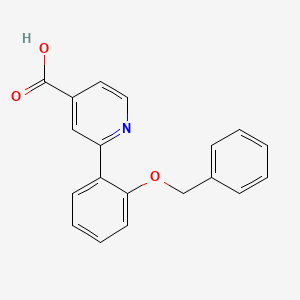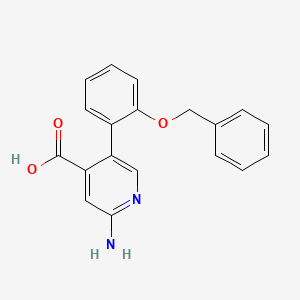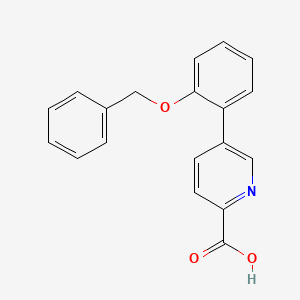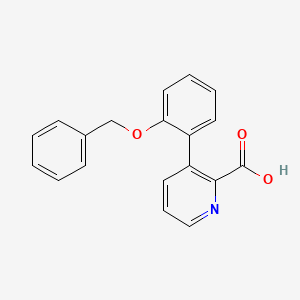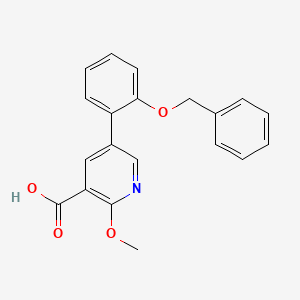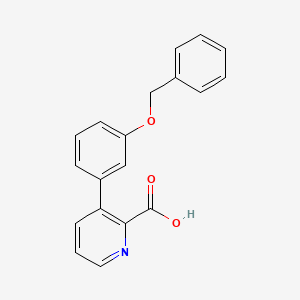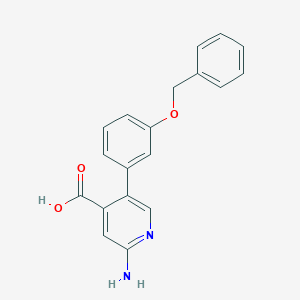
2-(3-Benzyloxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyloxyphenyl)nicotinic acid (2-BPA) is a small organic molecule with a structure similar to nicotinic acid (also known as niacin) that has a wide range of applications in the scientific research community. 2-BPA is a versatile compound that can be used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is a highly reactive compound that is used in the synthesis of other compounds, and has numerous applications in the fields of biochemistry, pharmacology, and medicine.
科学的研究の応用
2-BPA has a wide range of applications in the scientific research community. It is used in the synthesis of other compounds, including drugs, and is also used as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is used in the study of enzyme kinetics, protein-protein interactions, and metabolic pathways. It is also used in the study of cell signaling and gene expression.
作用機序
2-BPA is a small organic molecule that is capable of acting as a substrate, catalyst, or co-factor in a variety of biochemical and physiological processes. It is known to interact with several enzymes, including cytochrome P450 and monoamine oxidase, and is known to be involved in the activation of several cell-signaling pathways.
Biochemical and Physiological Effects
2-BPA has several biochemical and physiological effects. It is known to affect the activity of several enzymes, including cytochrome P450 and monoamine oxidase, and is known to activate several cell-signaling pathways. It is also known to affect the expression of several genes, and has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
2-BPA is a highly reactive compound that is relatively easy to synthesize and is widely available. It is also relatively inexpensive and can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-BPA is a highly reactive compound and should be handled with care in the laboratory.
将来の方向性
In the future, 2-BPA could be used to study the effects of small molecules on gene expression and cell signaling pathways. It could also be used to study the effects of small molecules on enzyme kinetics, protein-protein interactions, and metabolic pathways. Additionally, 2-BPA could be used to develop new drugs and therapies for a variety of diseases and disorders. Finally, 2-BPA could be used to study the effects of small molecules on the immune system and to develop new treatments for autoimmune diseases.
合成法
2-BPA is synthesized by the reaction of benzyl alcohol and 3-hydroxybenzoic acid. This reaction is typically performed in an aqueous solution of sodium hydroxide and is catalyzed by either sodium hydroxide or potassium hydroxide. The reaction is exothermic and yields 2-BPA as the primary product.
特性
IUPAC Name |
2-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-10-5-11-20-18(17)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOLYHSNAFJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688422 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258628-83-9 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





